4-(1-Adamantyl)-2-methylthiazole
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Overview
Description
4-(1-Adamantyl)-2-methylthiazole belongs to a class of compounds that exhibit significant interest due to their unique chemical structure and potential biological activities. The adamantyl group, in particular, is known for its ability to improve the pharmacokinetic properties of pharmaceutical compounds.
Synthesis Analysis
The synthesis of compounds related to 4-(1-Adamantyl)-2-methylthiazole often involves multi-step reactions that include the adamantyl group introduction and the formation of the thiazole ring. For instance, the photochemical reaction of N-(1-adamantyl)phthalimide gives a novel hexacyclic benzazepine derivative, showcasing the intricate processes involved in synthesizing adamantyl-related compounds (Basarić et al., 2008).
Molecular Structure Analysis
The molecular structure of related compounds, such as 5-(Adamantan-1-yl)-3-[(4-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazole, has been confirmed through single-crystal X-ray diffraction. This analysis provides insights into the spatial arrangement of atoms and the molecular conformation, which are crucial for understanding the compound's chemical reactivity and interaction with biological targets (Al-Wahaibi et al., 2019).
Scientific Research Applications
Antimicrobial and Hypoglycemic Activities :
- A study by Al-Abdullah et al. (2015) focused on the synthesis of N-(1-Adamantyl)carbothioamide derivatives, including 4-(1-adamantyl)thiosemicarbazide as a minor product. These compounds exhibited potent in vitro antimicrobial activity against pathogenic bacteria and the yeast-like fungus Candida albicans. Additionally, some compounds showed significant hypoglycemic activity in diabetic rats (Al-Abdullah et al., 2015).
Cytotoxic Evaluation and Molecular Docking Studies :
- Research by Genç et al. (2015) involved theoretical calculations and cytotoxic evaluations of a 4-(1-adamantyl)-2-methylthiazole derivative. This compound exhibited in vitro anticancer activity against the MCF-7 cancer line. Molecular docking studies suggested interactions with the protein BRCA2, a target enzyme for MCF-7 cancer cell agents (Genç et al., 2015).
Anti-inflammatory Activities :
- Al-Omar et al. (2010) synthesized novel 5-(1-Adamantyl)-4-arylideneamino-3-mercapto-1,2,4-triazoles and related derivatives. These compounds were tested for in vitro activities against bacteria and the pathogenic fungus Candida albicans. Several derivatives showed good or moderate anti-inflammatory activity, indicating potential for therapeutic applications (Al-Omar et al., 2010).
Neuroprotective Effects :
- Kim et al. (2017) investigated the neuroprotective effects of N-adamantyl-4-methylthiazol-2-amine, a derivative of 4-(1-Adamantyl)-2-methylthiazole. This compound significantly attenuated amyloid beta-induced oxidative stress in the hippocampus of mice, suggesting potential use in treating neurodegenerative diseases (Kim et al., 2017).
Inhibition of Cancer Cell Growth :
- Dawson et al. (2007) explored an adamantyl-substituted molecule derived from retinoid, which inhibited cancer cell growth and angiogenesis by inducing apoptosis. The molecule also binds to the small heterodimer partner nuclear receptor, providing insights into its mechanism of action (Dawson et al., 2007).
Corrosion Inhibition :
- Lagrenée et al. (2002) studied the efficiency of a triazole derivative, including 4-(1-Adamantyl)-2-methylthiazole, for corrosion inhibition of mild steel in acidic media. This research has practical implications for industrial applications (Lagrenée et al., 2002).
Antiviral Activity :
- Moiseev et al. (2012) synthesized new adamantane derivatives, including pyrazoles and 1,2,4-triazoles, and evaluated their activity against the smallpox vaccine virus. This research suggests potential applications in antiviral therapies (Moiseev et al., 2012).
Safety And Hazards
Future Directions
There are several future directions for research on adamantane derivatives. One area of interest is their potential therapeutic applications in the treatment of metabolic disorders, such as obesity and type 2 diabetes. Another promising direction is the synthesis of novel adamantyl and homoadamantyl-substituted hydroxy acids .
properties
IUPAC Name |
4-(1-adamantyl)-2-methyl-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NS/c1-9-15-13(8-16-9)14-5-10-2-11(6-14)4-12(3-10)7-14/h8,10-12H,2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJWMPQJTRWLIKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C23CC4CC(C2)CC(C4)C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-Adamantyl)-2-methylthiazole |
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